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Compound of Interest

Compound Name: C11H21IN2O2

Cat. No.: B12631338 Get Quote

An analysis of the chemical properties, synthesis, and potential biological significance of the

compound with molecular formula C₁₁H₂₀IN₂O₂.

Abstract
This technical guide provides a comprehensive overview of the chemical compound identified

by the molecular formula C₁₁H₂₀IN₂O₂, with the IUPAC name --INVALID-LINK--amine. While

detailed experimental data and established biological roles for this specific molecule are not

extensively documented in publicly available literature, this paper extrapolates its likely

characteristics and potential applications based on the known properties of its constituent

functional groups: a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) hydroxylamine core and an

iodoacetamide reactive group. This document serves as a foundational resource for

researchers and drug development professionals interested in the potential utility of this and

similar compounds as labeling agents, crosslinkers, or targeted therapeutic moieties.

Chemical Identification and Physicochemical
Properties
The compound with the molecular formula C₁₁H₂₀IN₂O₂ has been identified in the PubChem

database with the CAS Registry Number 25713-24-0.[1] Based on its canonical SMILES

representation, CC1(CC(CC(N1[O])(C)C)NC(=O)CI)C, the systematic IUPAC name is

determined to be --INVALID-LINK--amine.
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Synonyms:

Due to the limited specific literature on this compound, no common synonyms are readily

available. It can be described as an iodoacetamide derivative of 4-amino-TEMPO

hydroxylamine.

Table 1: Physicochemical and Predicted Properties

Property Value Source

Molecular Formula C₁₁H₂₀IN₂O₂ PubChem[1]

IUPAC Name --INVALID-LINK--amine Derived from SMILES

CAS Registry Number 25713-24-0 PubChem[1]

Monoisotopic Mass 339.05695 Da PubChem[1]

Predicted XlogP 1.6 PubChem[1]

Potential Synthesis and Experimental Protocols
While a specific, published synthesis protocol for --INVALID-LINK--amine was not found, a

plausible synthetic route can be proposed based on standard organic chemistry reactions. The

logical precursor for this molecule would be 4-amino-2,2,6,6-tetramethylpiperidine-1-ol.

Proposed Synthetic Pathway:

The synthesis would likely involve the acylation of the primary amine of 4-amino-2,2,6,6-

tetramethylpiperidine-1-ol with a suitable iodoacetylating agent, such as iodoacetic anhydride

or iodoacetyl chloride.
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Proposed Synthesis of C11H20IN2O2

4-amino-2,2,6,6-tetramethylpiperidine-1-ol

[1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl](2-iodoacetyl)amine

Acylation in a suitable solvent
(e.g., DCM, THF) with a non-nucleophilic base

(e.g., triethylamine, DIPEA)

Iodoacetic anhydride or
Iodoacetyl chloride
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Caption: Proposed synthetic route for --INVALID-LINK--amine.

General Experimental Protocol for Synthesis:

Dissolution: Dissolve 4-amino-2,2,6,6-tetramethylpiperidine-1-ol in an anhydrous aprotic

solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere

(e.g., nitrogen or argon).

Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine

(DIPEA), to the solution to act as an acid scavenger.

Acylation: Cool the reaction mixture in an ice bath and slowly add a solution of iodoacetic

anhydride or iodoacetyl chloride in the same solvent.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several

hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic

solvent.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can then be purified by column

chromatography on silica gel.
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Potential Biological and Research Applications
The structure of --INVALID-LINK--amine suggests several potential applications in biomedical

research, primarily leveraging the properties of the iodoacetamide group as a reactive handle

and the TEMPO-related core.

Workflow for Protein Labeling and Analysis:

Potential Workflow for Cysteine-Reactive Protein Labeling

C11H20IN2O2

Covalently Labeled Protein

Protein with accessible
cysteine residue(s)

Alkylation of thiol group

Downstream Analysis
(e.g., Mass Spectrometry,

SDS-PAGE, EPR Spectroscopy)

Click to download full resolution via product page

Caption: A potential experimental workflow utilizing the compound for protein labeling.

3.1. Cysteine-Reactive Probe:

The iodoacetamide functional group is a well-established reactive moiety that selectively forms

a stable thioether bond with the sulfhydryl group of cysteine residues in proteins under mild

conditions. This makes the compound a potential tool for:

Protein Labeling: Covalently attaching the TEMPO hydroxylamine core to proteins for

subsequent detection or analysis.

Crosslinking Studies: If bifunctional versions were synthesized, they could be used to study

protein-protein interactions.
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Enzyme Inhibition: Irreversibly binding to and inhibiting enzymes that have a cysteine

residue in their active site.

3.2. Spin Labeling for Electron Paramagnetic Resonance (EPR) Spectroscopy:

The 2,2,6,6-tetramethylpiperidine core is the basis for the widely used TEMPO spin label. The

hydroxylamine form of the compound is the reduced precursor to the stable nitroxide radical. If

oxidized, this compound could serve as a spin label for EPR studies to investigate:

Protein Structure and Dynamics: By attaching the label to a specific site on a protein, EPR

can provide information about the local environment, conformational changes, and solvent

accessibility.

Membrane Fluidity: Spin-labeled molecules can be incorporated into lipid bilayers to probe

the dynamics and organization of cell membranes.

Signaling Pathways and Mechanism of Action
There is no specific information available regarding the involvement of --INVALID-LINK--amine

in any signaling pathways. Its mechanism of action would be dictated by the biomolecule it is

conjugated to via the iodoacetamide group.

Logical Relationship of Potential Biological Interaction:
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Hypothesized Mechanism of Covalent Modification

C11H20IN2O2
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or
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Caption: Logical flow of the compound's potential interaction with a target protein.

If the compound were to target a specific cysteine-containing protein involved in a signaling

pathway, it could potentially modulate that pathway through irreversible inhibition. For example,

many enzymes, including certain proteases and kinases, rely on a critical cysteine residue for

their catalytic activity. Covalent modification of this residue would lead to the inhibition of the

enzyme and the downstream signaling events.

Conclusion
--INVALID-LINK--amine (C₁₁H₂₀IN₂O₂) is a molecule with significant potential as a research tool

in biochemistry and cell biology. Its bifunctional nature, combining a cysteine-reactive

iodoacetamide group with a TEMPO hydroxylamine core, makes it a candidate for applications

in protein labeling, spin labeling for EPR spectroscopy, and as a potential covalent inhibitor.

While specific experimental data for this compound is sparse, its properties can be inferred

from the well-characterized chemistry of its constituent parts. Further research is warranted to

synthesize and characterize this molecule and to explore its utility in the aforementioned

applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b12631338?utm_src=pdf-custom-synthesis
https://pubchemlite.lcsb.uni.lu/e/compound/2724305
https://www.benchchem.com/product/b12631338#c11h21in2o2-iupac-name-and-synonyms
https://www.benchchem.com/product/b12631338#c11h21in2o2-iupac-name-and-synonyms
https://www.benchchem.com/product/b12631338#c11h21in2o2-iupac-name-and-synonyms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12631338?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12631338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

